molecular formula C16H14FN5O B2444256 N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105247-09-3

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2444256
CAS No.: 1105247-09-3
M. Wt: 311.32
InChI Key: STFIIRNCDRFOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-[(3-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-[(3-nitrophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1105247-09-3

Molecular Formula

C16H14FN5O

Molecular Weight

311.32

IUPAC Name

N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

STFIIRNCDRFOCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.